molecular formula C23H37NO2 B13950186 Ethyl 2-amino-2-(6-octyl-1,2,3,4-tetrahydronaphthalen-2-yl)propanoate

Ethyl 2-amino-2-(6-octyl-1,2,3,4-tetrahydronaphthalen-2-yl)propanoate

Cat. No.: B13950186
M. Wt: 359.5 g/mol
InChI Key: GGIPPBIJUQBAKK-UHFFFAOYSA-N
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Description

Ethyl 2-amino-2-(6-octyl-1,2,3,4-tetrahydronaphthalen-2-yl)propanoate is a complex organic compound that belongs to the class of esters. Esters are known for their pleasant odors and are often used in perfumes and flavoring agents . This particular compound features a unique structure with an ethyl ester group, an amino group, and a tetrahydronaphthalene moiety, making it an interesting subject for various scientific studies.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 2-amino-2-(6-octyl-1,2,3,4-tetrahydronaphthalen-2-yl)propanoate typically involves the esterification of the corresponding carboxylic acid with ethanol in the presence of a strong acid catalyst. The reaction is carried out under reflux conditions to ensure complete conversion .

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors, which allow for better control over reaction conditions and higher yields. The use of automated systems also ensures consistency and reduces the risk of contamination.

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-amino-2-(6-octyl-1,2,3,4-tetrahydronaphthalen-2-yl)propanoate can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Ethyl 2-amino-2-(6-octyl-1,2,3,4-tetrahydronaphthalen-2-yl)propanoate has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and analgesic effects.

    Industry: Used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of ethyl 2-amino-2-(6-octyl-1,2,3,4-tetrahydronaphthalen-2-yl)propanoate involves its interaction with specific molecular targets, such as enzymes or receptors. The amino group can form hydrogen bonds with target proteins, while the ester group can undergo hydrolysis to release active metabolites. These interactions can modulate various biochemical pathways, leading to the observed effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Ethyl 2-amino-2-(6-octyl-1,2,3,4-tetrahydronaphthalen-2-yl)propanoate stands out due to its unique combination of functional groups and structural complexity. This makes it a valuable compound for studying structure-activity relationships and developing new materials or drugs .

Properties

Molecular Formula

C23H37NO2

Molecular Weight

359.5 g/mol

IUPAC Name

ethyl 2-amino-2-(6-octyl-1,2,3,4-tetrahydronaphthalen-2-yl)propanoate

InChI

InChI=1S/C23H37NO2/c1-4-6-7-8-9-10-11-18-12-13-20-17-21(15-14-19(20)16-18)23(3,24)22(25)26-5-2/h12-13,16,21H,4-11,14-15,17,24H2,1-3H3

InChI Key

GGIPPBIJUQBAKK-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCC1=CC2=C(CC(CC2)C(C)(C(=O)OCC)N)C=C1

Origin of Product

United States

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